molecular formula C22H24N2O2 B2818233 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide CAS No. 942011-33-8

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2818233
CAS No.: 942011-33-8
M. Wt: 348.446
InChI Key: PXVMZDIDQYFLGJ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a methoxy group at the para position of the benzoyl moiety and a dimethylaminoethyl side chain substituted with a naphthalen-1-yl group. The compound combines a planar aromatic system (benzamide and naphthalene) with a tertiary amine (dimethylamino group), which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-24(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-23-22(25)17-11-13-18(26-3)14-12-17/h4-14,21H,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVMZDIDQYFLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 1-naphthylamine with 2-bromo-N,N-dimethylethylamine under basic conditions to form the intermediate N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)amine.

    Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the naphthalene moiety, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence.

    Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene and methoxybenzamide moieties can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Potential Applications/Properties References
Target Compound : N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide Not explicitly provided 4-Methoxybenzamide, dimethylaminoethyl, naphthalen-1-yl Estimated ~400–450 Hypothesized use in catalysis (directing groups) or drug design (aromatic interactions)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methylbenzamide, hydroxy-tert-butyl side chain 207.27 Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ Quinoline core, morpholinomethyl, hydroxy group 358.43 Biological activity (quinoline derivatives often exhibit antimicrobial or anticancer properties)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁BrN₂O₄ 4-Bromobenzamide, nitro group, methoxy group 357.16 Structural studies (X-ray crystallography); electron-withdrawing nitro group affects reactivity
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide C₂₉H₃₀N₂O₂ 4-Methoxybenzamide, tert-butylphenyl, pyridinyl group 438.56 Enhanced solubility (pyridine) and steric bulk (tert-butyl) for ligand design
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide C₁₆H₂₆N₄O₃ 2-Methoxybenzamide, aminoethyl, dimethylaminoethoxy 300.35 Improved aqueous solubility (multiple amino groups); potential CNS drug candidate
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea C₂₉H₃₁N₃S Thiourea core, dimethylamino, naphthalenyl 453.64 Metal coordination (thiourea as ligand); chiral centers for enantioselective catalysis

Key Observations:

  • Electronic Effects : The target compound’s methoxy group (electron-donating) contrasts with nitro-substituted analogs (electron-withdrawing), influencing reactivity in synthesis or binding interactions .
  • Steric and Solubility Profiles: The naphthalenyl group introduces significant hydrophobicity compared to pyridine () or aminoethyl () substituents, which enhance solubility.
  • Directing Groups: Unlike the N,O-bidentate group in , the dimethylaminoethyl-naphthalenyl side chain may act as a bulky directing group for selective C–H functionalization .
  • Biological Relevance: Quinoline derivatives () and aminoethyl-substituted benzamides () highlight the diversity of benzamide applications, suggesting the target compound could be tailored for specific biological targets.

Research Implications

Catalytic Applications: The dimethylamino group and naphthalenyl moiety may stabilize transition metals in catalytic cycles, similar to thiourea derivatives in .

Drug Design : The aromatic systems (benzamide and naphthalene) could enable π-π stacking with protein targets, while the tertiary amine may facilitate protonation-dependent solubility .

Synthetic Challenges : Steric hindrance from the naphthalenyl group may complicate synthesis, requiring optimized conditions akin to those in (e.g., DBU as a base).

Q & A

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide?

The synthesis involves multi-step organic reactions. A typical method includes:

  • Step 1 : Condensation of β-naphthol (100 mg, 0.69 mmol) with benzaldehyde (105 µL, 1.03 mmol) in ethanol under stirring for 72 hours at room temperature.
  • Step 2 : Purification via crystallization from methanol:water (4:1), yielding ~75% product. Key reagents: Ethylenediamine, coupling agents (e.g., DCC), and catalysts (e.g., DMAP). Analytical validation: IR (3530, 3330 cm⁻¹), 1^1H/13^13C NMR, and EI-MS (m/z 292.07) confirm structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR : 1^1H NMR (e.g., δ 7.41–7.75 ppm for naphthalene protons) and 13^13C NMR (e.g., δ 152.11 ppm for aromatic carbons).
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peak (m/z 292.07) and fragmentation patterns.
  • HPLC/TLC : Monitors reaction progress and purity .

Q. How can researchers confirm the purity of synthesized batches?

Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, chloroform:methanol 9:1).
  • Melting Point Analysis : Sharp melting range (e.g., 52–54°C) indicates purity.
  • Elemental Analysis : Match calculated (C, 78.05%; H, 6.89%) and observed values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Variables to optimize:

  • Solvent Systems : Ethanol vs. acetonitrile:water (3:1) for intermediate stability.
  • Catalysts : DMAP vs. pyridine for amide bond formation efficiency.
  • Temperature : Room temperature vs. reflux (e.g., 72 hours vs. 48 hours). Yield improvements (up to 85%) are achieved using acetonitrile:water and carbodiimide coupling agents .

Q. What strategies resolve contradictions in NMR data across studies?

Discrepancies may arise from solvent polarity or impurities. Recommendations:

  • Use deuterated solvents (e.g., CDCl₃) for consistent NMR shifts.
  • Repeat experiments under inert atmospheres to avoid oxidation.
  • Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) .

Q. How can computational methods predict biological interactions of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screens against targets like enzymes or receptors (e.g., benzo[d]thiazole-binding proteins).
  • ADMET Prediction : Assesses pharmacokinetics (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .

Q. What structural analogs provide insights into structure-activity relationships (SAR)?

Key analogs include:

  • N-(2-(diethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide : Varies alkylamino and substituent groups.
  • N-(4-methoxybenzo[d]thiazol-2-yl) derivatives : Modulate electron-donating/withdrawing effects. SAR studies reveal that methoxy groups enhance solubility, while naphthalene moieties improve target binding .

Q. How do solvent choices impact the compound’s stability during storage?

  • Polar Solvents (DMSO, MeOH) : Prevent aggregation but may accelerate hydrolysis of the amide bond.
  • Non-polar Solvents (DCM) : Reduce degradation but risk crystallization. Stability testing via accelerated aging (40°C/75% RH) recommends lyophilized storage at -20°C .

Data Analysis & Methodological Challenges

Q. What statistical approaches validate reproducibility in biological assays?

  • Dose-Response Curves : IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA/T-tests : Compare replicates (n ≥ 3) to assess significance (p < 0.05).
  • QC Standards : Include positive/negative controls (e.g., known inhibitors) in each assay plate .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps.
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR/NMR .

Advanced Characterization Techniques

Q. What advanced NMR techniques elucidate conformational dynamics?

  • NOESY : Identifies spatial proximity between naphthalene and methoxybenzamide groups.
  • Variable Temperature NMR : Probes rotational barriers of the dimethylaminoethyl chain.
  • Solid-State NMR : Analyzes crystalline vs. amorphous phase behavior .

Q. How does X-ray crystallography resolve stereochemical uncertainties?

  • Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures.
  • Data Collection : High-resolution (<1.0 Å) structures validate bond angles and torsion strains.
  • Crystal Packing Analysis : Reveals intermolecular interactions (e.g., π-π stacking) .

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